molecular formula C9H12BNO3 B1290100 (4-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-41-1

(4-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1290100
CAS No.: 850568-41-1
M. Wt: 193.01 g/mol
InChI Key: ZMJVNKSOLIUBKO-UHFFFAOYSA-N
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Description

(4-(Acetamidomethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of 4-(Acetamidomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-(Acetamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Scientific Research Applications

(4-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Trifluoromethylphenyl)boronic acid

Uniqueness

(4-(Acetamidomethyl)phenyl)boronic acid is unique due to the presence of the acetamidomethyl group, which imparts distinct reactivity and properties compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various applications .

Properties

IUPAC Name

[4-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJVNKSOLIUBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624586
Record name [4-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-41-1
Record name [4-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Acetylamino)methyl]benzeneboronic acid
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